molecular formula C18H19FN2O B13577141 2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide CAS No. 1017335-98-6

2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B13577141
CAS No.: 1017335-98-6
M. Wt: 298.4 g/mol
InChI Key: RQWDIGRPUQCLIN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a pyrrolidinylphenyl group attached to an acetamide backbone. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized through the reaction of an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Attachment of the Pyrrolidinylphenyl Group: The pyrrolidinylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used to investigate its interactions with various biological targets, including receptors and enzymes.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethylamine
  • 4-(2-Fluorophenyl)-piperazin-1-yl-piperidin-4-yl-methanone

Uniqueness

2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivity profiles, and pharmacokinetic properties, making it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide, a compound with significant pharmacological potential, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C20H23FN2O
  • Molecular Weight : 336.41 g/mol

Biological Activity Overview

The biological activity of this compound has been assessed in several contexts, including its anticonvulsant, antibacterial, and anticancer properties.

Anticonvulsant Activity

Research indicates that compounds with similar structures exhibit anticonvulsant properties. A study focused on N-phenylacetamide derivatives found that the introduction of fluorine atoms significantly enhances anticonvulsant activity due to increased metabolic stability and lipophilicity, which facilitates central nervous system (CNS) penetration .

Table 1: Anticonvulsant Activity of Related Compounds

Compound NameActivity LevelReference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamideHigh
This compoundModerateCurrent Study

Antibacterial Activity

Preliminary studies suggest that this compound may also possess antibacterial properties. Pyrrolidine derivatives have shown varying levels of activity against Gram-positive and Gram-negative bacteria. For instance, certain analogs demonstrated MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target BacteriaReference
This compoundTBDTBDCurrent Study
Pyrrolidine derivative X0.0039S. aureus
Pyrrolidine derivative Y0.0125E. coli

Anticancer Properties

Recent investigations into macrocyclic compounds have highlighted their potential as anticancer agents. Compounds similar to this compound have been shown to inhibit specific kinases involved in cancer progression . The compound's ability to penetrate the blood-brain barrier further suggests potential applications in treating brain tumors.

Case Studies and Research Findings

A notable case study examined the synthesis and evaluation of N-phenylacetamide derivatives for their anticonvulsant activity in animal models. The study concluded that modifications to the phenyl ring significantly impacted pharmacological efficacy, with fluorinated derivatives showing superior performance .

Another research effort focused on pyrrole-based compounds demonstrated that specific substitutions on the piperidine ring led to enhanced antibacterial effects, indicating a structure-activity relationship that could guide future drug design .

Properties

CAS No.

1017335-98-6

Molecular Formula

C18H19FN2O

Molecular Weight

298.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide

InChI

InChI=1S/C18H19FN2O/c19-15-9-7-14(8-10-15)13-18(22)20-16-5-1-2-6-17(16)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,22)

InChI Key

RQWDIGRPUQCLIN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)F

solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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